molecular formula C25H38N4O3 B560172 N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine CAS No. 1700663-41-7

N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine

Cat. No. B560172
CAS RN: 1700663-41-7
M. Wt: 442.6
InChI Key: QMDKVNSQXPVCRD-RQNOJGIXSA-N
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Description

“N,N’-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine” is a chemical compound with the molecular formula C25H38N4O3 . It is also known as EPZ020411 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a cyclobutyl ring through an ether linkage. The cyclobutyl ring is connected to a tetrahydropyran ring through an ether linkage. The molecule also contains two dimethylamino groups attached to an ethane-1,2-diamine moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.6 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.

properties

IUPAC Name

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDKVNSQXPVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Reactant of Route 3
Reactant of Route 3
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Reactant of Route 4
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Reactant of Route 5
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine
Reactant of Route 6
N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine

Q & A

Q1: What is EPZ020411 and what is its primary target in cells?

A: EPZ020411 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6) []. This enzyme is involved in various cellular processes, including gene expression, DNA repair, and signal transduction.

Q2: How does EPZ020411 exert its effects on PRMT6?

A: While the exact mechanism of inhibition is still under investigation, studies suggest that EPZ020411 binds to PRMT6 [], likely competing with the natural substrate S-adenosyl-L-methionine (SAM), thus preventing the transfer of methyl groups to arginine residues on target proteins [].

Q3: What are the potential therapeutic benefits of inhibiting PRMT6 with EPZ020411?

A: Research indicates that EPZ020411 exhibits protective effects against ototoxicity induced by drugs like aminoglycosides and cisplatin []. It has been shown to reduce hair cell death in the inner ear, potentially mitigating hearing loss associated with these drugs. Additionally, EPZ020411 has demonstrated potential in reducing neuroinflammation and alleviating symptoms associated with postherpetic neuralgia (PHN) in preclinical models of HSV-1 infection [].

Q4: What are the underlying mechanisms behind the protective effects of EPZ020411 in ototoxicity?

A: Studies suggest that EPZ020411 attenuates ototoxicity by reducing reactive oxygen species (ROS) production, preventing mitochondrial dysfunction, and inhibiting apoptosis (programmed cell death) in hair cells exposed to aminoglycosides or cisplatin [].

Q5: Are there any insights into the role of PRMT6 in viral infections, specifically related to EPZ020411?

A: Recent findings suggest that PRMT6 is upregulated during HSV-1 infection []. Inhibition of PRMT6 by EPZ020411 appears to enhance the antiviral innate immune response and decrease viral load, suggesting PRMT6 may play a role in viral immune evasion.

Q6: What are the limitations of current research on EPZ020411?

A: While promising, most of the research on EPZ020411 is preclinical, conducted in vitro (cell cultures) and in vivo (animal models) [, ]. Further research, including clinical trials, is needed to determine the safety, efficacy, and potential therapeutic applications of EPZ020411 in humans.

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